![molecular formula C9H13NO B2469083 (S)-2-Amino-2-(p-tolyl)ethanol CAS No. 327183-90-4](/img/structure/B2469083.png)
(S)-2-Amino-2-(p-tolyl)ethanol
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Overview
Description
“(S)-2-Amino-2-(p-tolyl)ethanol” is a chemical compound with the molecular formula C9H14ClNO. It is used in the synthesis of various substances .
Synthesis Analysis
The synthesis of such compounds often involves the Williamson Ether Synthesis, an S N 2 reaction between an alkoxide and an alkyl halide . The alkoxide ion is typically prepared by reacting an alcohol with a strong base .Molecular Structure Analysis
The molecular structure of “(S)-2-Amino-2-(p-tolyl)ethanol” can be analyzed using various spectroscopic techniques. For instance, Fourier Transform Infrared (FTIR), UV-Vis, Raman, Laser fluorescence, and Terahertz (THz) spectroscopy can be used .Chemical Reactions Analysis
The chemical reactions involving “(S)-2-Amino-2-(p-tolyl)ethanol” can be catalyzed by bimetallic Pd-Sn nanoparticles . These nanoparticles show excellent catalytic activity in oxidizing secondary benzyl alcohol to the corresponding carbonyl in water as the solvent without any additive .Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-2-Amino-2-(p-tolyl)ethanol” can be analyzed using various techniques. For instance, the refractive index, electric susceptivity, optical anisotropy, and acidity can be studied .Scientific Research Applications
Organocatalysis
The compound acts as an efficient organocatalyst in various transformations. For instance:
- Pyrrole Disulfide Synthesis : Researchers have developed a green and efficient method for synthesizing pyrrole disulfides using (S)-2-Amino-2-(p-tolyl)ethanol as a catalyst. Lipase, an enzyme, facilitates this transformation, leading to pyrrole disulfides with yields of up to 88% . These disulfides are essential scaffolds in peptides, natural products, and pharmaceutical molecules.
Bimetallic Nanoparticles
While not directly related to the compound itself, bimetallic nanoparticles containing palladium (Pd) and tin (Sn) have shown excellent catalytic activity. These nanoparticles, synthesized using wet chemical techniques, efficiently oxidize secondary benzyl alcohols to the corresponding carbonyl compounds in water without any additives .
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
(2S)-2-amino-2-(4-methylphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-2-4-8(5-3-7)9(10)6-11/h2-5,9,11H,6,10H2,1H3/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEURNIHEPFUIJ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](CO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-2-(p-tolyl)ethanol |
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